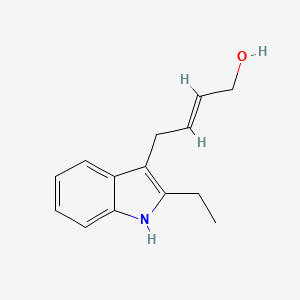

(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol

Description

(E)-4-(2-Ethyl-1H-indol-3-yl)but-2-en-1-ol is an indole derivative featuring a 2-ethyl-substituted indole core and a conjugated (E)-configured but-2-en-1-ol chain at position 3. The stereochemistry of the double bond and the hydroxyl group’s position may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol |

InChI |

InChI=1S/C14H17NO/c1-2-13-11(8-5-6-10-16)12-7-3-4-9-14(12)15-13/h3-7,9,15-16H,2,8,10H2,1H3/b6-5+ |

InChI Key |

XPMUOVVOFAKMHW-AATRIKPKSA-N |

Isomeric SMILES |

CCC1=C(C2=CC=CC=C2N1)C/C=C/CO |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N1)CC=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Butenol Side Chain: The butenol side chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Introduction of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by Wittig reactions and alkylation processes. These methods require precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, forming saturated alcohols.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Based Analogs

a. (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

- Structure: Contains a propenone group instead of but-2-en-1-ol.

- Key Data :

b. Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

- Structure : Features a 4-nitrobenzoyl and ester group at position 2 and 3 of indole.

- Key Data :

- Comparison: The nitro and ester groups may improve bioavailability but reduce stability compared to the ethyl and enol groups in the target compound.

But-2-en-1-ol Derivatives

a. (E)-2-Methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol (Trans-Zeatin)

- Structure: Purine replaces indole; enol chain is similar.

- Key Data :

- Comparison : The purine moiety directs activity toward plant physiology, whereas the indole core in the target compound may favor mammalian biological targets.

b. (E)-4-(Dec-2’-yn-1’-oxy)-but-2-en-1-ol

Data Tables

Table 2. Physicochemical Properties

Key Findings

Stereochemistry Matters : The (E)-configuration in but-2-en-1-ol derivatives enhances stability and directional bonding in plant hormones (e.g., trans-zeatin) and pharmaceuticals .

Substituent-Driven Activity : Indole derivatives with electron-withdrawing groups (e.g., nitrobenzoyl) show promise in drug development, while alkyl chains (e.g., ethyl) may improve lipid solubility .

Safety Considerations: Enol compounds with volatile substituents (e.g., dimethylamino) require stringent handling protocols compared to crystalline indole derivatives .

Biological Activity

(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol is an indole derivative that exhibits a range of biological activities due to its unique structural features. Indoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound features a butenol side chain attached to an ethyl-substituted indole moiety. The specific substitution pattern enhances its lipophilicity and bioactivity compared to simpler analogs. The structural formula is represented as follows:

Biological Activities

Research indicates that this compound possesses several biological activities:

1. Anticancer Activity

Studies have shown that indole derivatives can inhibit cancer cell proliferation. Molecular docking studies suggest that this compound interacts with various proteins involved in cancer pathways, potentially leading to apoptosis in cancer cells. For instance, it has been evaluated against several human cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15.3 | Apoptosis |

| HT29 | 12.8 | Cell cycle arrest |

| H460 | 10.5 | Induction of oxidative stress |

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Mycobacterium smegmatis | 64 |

3. Anti-inflammatory Effects

Preliminary studies indicate that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). The inhibition of COX enzymes is crucial for reducing inflammation and pain.

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

|---|---|---|

| This compound | 25.0 | 20.0 |

Case Study 1: Anticancer Efficacy

A study published in Nature demonstrated the anticancer activity of this compound against lung cancer cells. The compound induced apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.

Case Study 2: Antimicrobial Mechanism

Research highlighted in PMC showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting a potential application in treating resistant bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.